molecular formula C14H7F14NO4 B12053702 3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid CAS No. 83650-67-3

3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid

Cat. No.: B12053702
CAS No.: 83650-67-3
M. Wt: 519.19 g/mol
InChI Key: GALFVTLALVXPCQ-UHFFFAOYSA-N
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Description

3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid: is a fluorinated organic compound with the molecular formula C16H11F14NO4 . This compound is notable for its unique structure, which includes two heptafluorobutyl groups attached to a pyrrole ring. The presence of multiple fluorine atoms imparts distinctive chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid typically involves the reaction of pyrrole derivatives with heptafluorobutyl reagents under controlled conditions. The process may include steps such as:

    Nitration: of pyrrole to introduce nitro groups.

    Reduction: of nitro groups to amines.

    Alkylation: with heptafluorobutyl halides to introduce the fluorinated side chains.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may target the pyrrole ring or the fluorinated side chains, depending on the reagents and conditions used.

    Substitution: The fluorinated side chains can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Compounds with new functional groups replacing fluorine atoms.

Scientific Research Applications

Chemistry: The compound’s unique fluorinated structure makes it valuable in the study of fluorine chemistry and the development of new fluorinated materials.

Biology: Research may explore its potential as a fluorinated building block for biologically active molecules, given the importance of fluorine in pharmaceuticals.

Industry: The compound could be used in the development of specialized coatings, lubricants, or other materials that benefit from the properties imparted by fluorine atoms.

Mechanism of Action

The mechanism of action for 3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid would depend on its specific application. In general, the presence of fluorine atoms can influence molecular interactions, stability, and reactivity. The compound may interact with molecular targets through:

    Hydrophobic Interactions: Fluorine atoms can enhance hydrophobic interactions with biological molecules.

    Electrostatic Interactions: The electronegativity of fluorine can affect the compound’s interaction with charged or polar groups.

Comparison with Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl isocyanate

Comparison:

  • Uniqueness: 3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid is unique due to its pyrrole core and dual heptafluorobutyl groups, which are not commonly found in similar compounds.
  • Properties: The compound’s structure imparts distinct chemical and physical properties, such as increased hydrophobicity and stability, compared to other fluorinated compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

83650-67-3

Molecular Formula

C14H7F14NO4

Molecular Weight

519.19 g/mol

IUPAC Name

3,4-bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid

InChI

InChI=1S/C14H7F14NO4/c15-9(16,11(19,20)13(23,24)25)1-3-4(6(8(32)33)29-5(3)7(30)31)2-10(17,18)12(21,22)14(26,27)28/h29H,1-2H2,(H,30,31)(H,32,33)

InChI Key

GALFVTLALVXPCQ-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(NC(=C1CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O)C(=O)O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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